2,5-Dichloropyridine

Catalog No.
S749163
CAS No.
16110-09-1
M.F
C5H3Cl2N
M. Wt
147.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dichloropyridine

CAS Number

16110-09-1

Product Name

2,5-Dichloropyridine

IUPAC Name

2,5-dichloropyridine

Molecular Formula

C5H3Cl2N

Molecular Weight

147.99 g/mol

InChI

InChI=1S/C5H3Cl2N/c6-4-1-2-5(7)8-3-4/h1-3H

InChI Key

GCTFDMFLLBCLPF-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Cl)Cl

Synonyms

5-Chloro-2-chloropyridine; NSC 528661

Canonical SMILES

C1=CC(=NC=C1Cl)Cl

Synthesis of 6-halo-pyridin-3-yl Boronic Acids and Esters

Synthesis of Trifluoromethylpyridines

Synthesis of 2,6-Dichloropyridine

Synthesis of Pyridine Derivatives

2,5-Dichloropyridine is an organic compound with the molecular formula C5_5H3_3Cl2_2N and a molecular weight of 147.99 g/mol. It is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 5 positions of the pyridine ring. This compound is primarily used in chemical synthesis and exhibits various biological activities, making it significant in both industrial and research applications.

2,5-Dichloropyridine is typically a colorless to pale yellow liquid with a pungent odor. It is soluble in organic solvents but has limited solubility in water. The compound is classified as hazardous, with potential effects including acute toxicity if ingested or if it comes into contact with skin .

2,5-Dichloropyridine is considered a hazardous material due to the following properties []:

  • Acute Toxicity: Harmful if swallowed or inhaled [].
  • Skin and Eye Irritation: Causes skin and serious eye irritation [].
  • Respiratory Irritation: May cause respiratory irritation [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling this compound [].
  • Work in a well-ventilated fume hood [].
  • Follow proper disposal procedures for hazardous waste [].

  • Cross-Coupling Reactions: It can undergo cross-coupling reactions with arylboronic acids, which are facilitated by palladium catalysts. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
  • Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles, allowing for the formation of various substituted pyridine derivatives.
  • Electrophilic Aromatic Substitution: The compound can also undergo electrophilic substitution reactions due to the electron-withdrawing nature of the chlorine atoms, leading to further functionalization of the pyridine ring.

2,5-Dichloropyridine exhibits a range of biological activities, making it a compound of interest in medicinal chemistry:

  • Antimicrobial Properties: Some studies suggest that derivatives of 2,5-dichloropyridine possess antimicrobial activity against various bacteria and fungi.
  • Inhibitory Effects: Research indicates potential inhibitory effects on certain enzymes, which could be relevant in drug development for treating diseases such as cancer and infections .
  • Toxicity: While it shows promise in various applications, 2,5-dichloropyridine is considered harmful if ingested or absorbed through the skin, highlighting the need for careful handling .

Several methods are employed to synthesize 2,5-dichloropyridine:

  • Chlorination of Pyridine: The most common method involves the chlorination of pyridine using chlorine gas or chlorinating agents under controlled conditions to ensure selective substitution at the 2 and 5 positions.
  • Cyclization Reactions: Another approach includes cyclization reactions involving appropriate precursors that lead to the formation of the dichlorinated pyridine structure.
  • Cross-Coupling Techniques: Advanced synthetic methods also utilize cross-coupling techniques involving organometallic reagents to introduce chlorine substituents onto existing pyridine derivatives .

2,5-Dichloropyridine has diverse applications across various fields:

  • Chemical Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Catalyst or Solvent: The compound can act as a catalyst or solvent in organic reactions due to its ability to stabilize reactive intermediates .
  • Research Tool: In biological research, it is used as a building block for developing new compounds with potential therapeutic effects.

Interaction studies involving 2,5-dichloropyridine focus on its reactivity with other chemical entities:

  • Reactivity with Nucleophiles: Research has shown that nucleophiles can effectively react with 2,5-dichloropyridine under suitable conditions, leading to various substitution products.
  • Biological Interactions: Studies investigating its biological interactions reveal potential pathways through which it may exert its antimicrobial and inhibitory effects on enzymes.

Several compounds share structural similarities with 2,5-dichloropyridine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaNotable Features
2-ChloropyridineC5_5H4_4ClNContains one chlorine atom; used in similar applications but less reactive than 2,5-dichloropyridine.
3-ChloropyridineC5_5H4_4ClNContains one chlorine atom at position three; exhibits different reactivity patterns.
3,5-DichloropyridineC5_5H4_4Cl2_2NContains two chlorine atoms at different positions; shows distinct biological activity compared to 2,5-dichloropyridine.
PyridineC5_5H5_5NParent compound without chlorination; serves as a base structure for many derivatives.

The unique positioning of chlorine atoms in 2,5-dichloropyridine contributes to its specific reactivity and biological properties compared to its analogs.

XLogP3

2.4

LogP

2.4 (LogP)

Melting Point

60.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16110-09-1

Wikipedia

2,5-Dichloropyridine

Dates

Modify: 2023-08-15

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